molecular formula C24H33N10O10P B1218940 N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine CAS No. 2273-75-8

N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine

Cat. No. B1218940
CAS RN: 2273-75-8
M. Wt: 652.6 g/mol
InChI Key: OTEVSHVKJXUMGI-INLCHHDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine, also known as N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine, is a useful research compound. Its molecular formula is C24H33N10O10P and its molecular weight is 652.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N(6),N(6)-Dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

2273-75-8

Molecular Formula

C24H33N10O10P

Molecular Weight

652.6 g/mol

IUPAC Name

bis[[(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C24H33N10O10P/c1-31(2)19-13-21(27-7-25-19)33(9-29-13)23-17(37)15(35)11(43-23)5-41-45(39,40)42-6-12-16(36)18(38)24(44-12)34-10-30-14-20(32(3)4)26-8-28-22(14)34/h7-12,15-18,23-24,35-38H,5-6H2,1-4H3,(H,39,40)/t11-,12-,15-,16-,17-,18-,23-,24-/m1/s1

InChI Key

OTEVSHVKJXUMGI-INLCHHDGSA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CN=C6N(C)C)O)O)O)O

SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN=C6N(C)C)O)O)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN=C6N(C)C)O)O)O)O

synonyms

m(6)(2)Apm(6)(2)A
N(6),N(6)-dimethyladenylyl(3'-5')N(6),N(6)-dimethyladenosine

Origin of Product

United States

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